3-(1-Aminobutyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Aminobutyl)benzonitrile: is an organic compound with the molecular formula C₁₁H₁₄N₂ It is a derivative of benzonitrile, where the nitrile group is attached to a benzene ring substituted with a 1-aminobutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Amination of Benzonitrile: One common method involves the amination of benzonitrile using an appropriate amine source under catalytic conditions. For example, the reaction of benzonitrile with 1-aminobutane in the presence of a catalyst such as palladium on carbon can yield 3-(1-Aminobutyl)benzonitrile.
Reductive Amination: Another method involves the reductive amination of 3-cyanobenzaldehyde with 1-aminobutane using a reducing agent like sodium borohydride or hydrogen gas in the presence of a catalyst.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-(1-Aminobutyl)benzonitrile can undergo oxidation reactions to form corresponding oxides or nitriles.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzonitriles.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: 3-(1-Aminobutyl)benzonitrile is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biological Probes: The compound can be used as a probe in biological studies to investigate the function of specific enzymes or receptors.
Medicine:
Drug Development: Due to its structural features, this compound is explored for its potential as a lead compound in the development of new therapeutic agents.
Industry:
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 3-(1-Aminobutyl)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 3-(1-Aminopropyl)benzonitrile
- 3-(1-Aminoethyl)benzonitrile
- 3-(1-Aminomethyl)benzonitrile
Comparison:
- Structural Differences: The length and branching of the alkyl chain attached to the amino group can influence the compound’s physical and chemical properties.
- Reactivity: The presence of different alkyl groups can affect the compound’s reactivity in chemical reactions.
- Applications: While similar compounds may have overlapping applications, the specific properties of 3-(1-Aminobutyl)benzonitrile can make it more suitable for certain uses, such as in drug development or materials science.
Properties
Molecular Formula |
C11H14N2 |
---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
3-(1-aminobutyl)benzonitrile |
InChI |
InChI=1S/C11H14N2/c1-2-4-11(13)10-6-3-5-9(7-10)8-12/h3,5-7,11H,2,4,13H2,1H3 |
InChI Key |
VZFNRMDOFIDCCI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=CC=CC(=C1)C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.